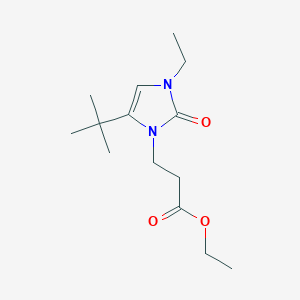
ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of an imidazole ring substituted with tert-butyl and ethyl groups, as well as an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out under acidic conditions and requires heating.
Substitution Reactions: The tert-butyl and ethyl groups are introduced through substitution reactions. These reactions often involve the use of tert-butyl chloride and ethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl 3-bromopropanoate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can have different biological and chemical properties.
科学研究应用
Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of imidazole derivatives and their interactions with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
相似化合物的比较
Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:
Ethyl 2-(1H-imidazol-1-yl)acetate: Similar structure but lacks the tert-butyl and ethyl substitutions.
Methyl 3-(1H-imidazol-1-yl)propanoate: Similar ester group but different alkyl substitutions.
1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific substitutions, which can influence its biological activity and chemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 3-(5-tert-butyl-3-ethyl-2-oxoimidazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-6-15-10-11(14(3,4)5)16(13(15)18)9-8-12(17)19-7-2/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERHHNMMFVMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N(C1=O)CCC(=O)OCC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[({1-[(Isopropylamino)carbonyl]piperidin-4-yl}oxy)methyl]benzoic acid](/img/structure/B7885632.png)
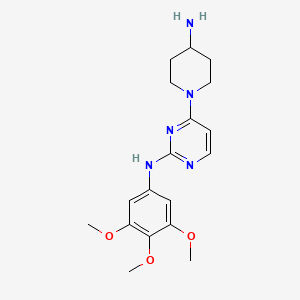
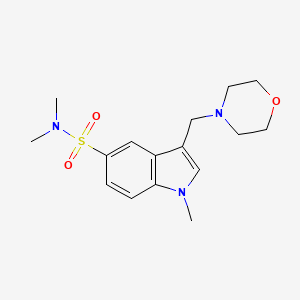
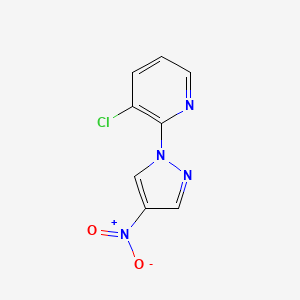
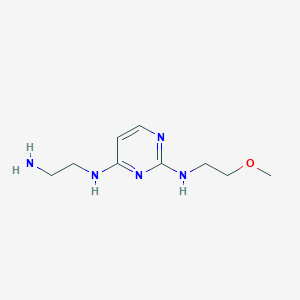
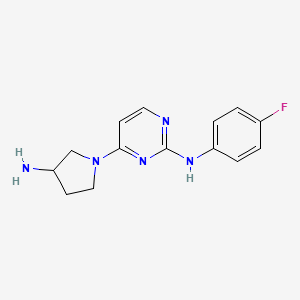
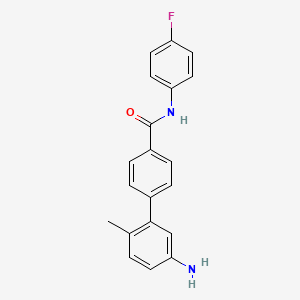
![2-{[3-(2-Oxopyrrolidin-1-yl)propyl]amino}-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B7885680.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-2-thien-2-ylquinoline-4-carboxylic acid](/img/structure/B7885682.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B7885701.png)
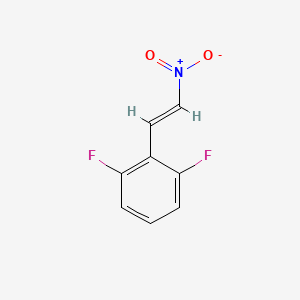
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methylbenzamide](/img/structure/B7885717.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-ethyl-5-methylbenzamide](/img/structure/B7885724.png)
![4-(5-Methyl-4-{[(2-oxo-2-pyrrolidin-1-ylethyl)thio]methyl}-1,3-oxazol-2-yl)benzoic acid](/img/structure/B7885747.png)
